Cas no 1155592-25-8 (ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate)

ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate 化学的及び物理的性質
名前と識別子
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- ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate
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- インチ: 1S/C10H14N2O3/c1-4-15-10(14)5-12-8(3)9(6-13)7(2)11-12/h6H,4-5H2,1-3H3
- InChIKey: UWZMNYIYHNRFIO-UHFFFAOYSA-N
- ほほえんだ: N1(CC(OCC)=O)C(C)=C(C=O)C(C)=N1
ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-123111-0.25g |
ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate |
1155592-25-8 | 95% | 0.25g |
$315.0 | 2023-05-06 | |
Enamine | EN300-123111-2.5g |
ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate |
1155592-25-8 | 95% | 2.5g |
$1260.0 | 2023-05-06 | |
Enamine | EN300-123111-1.0g |
ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate |
1155592-25-8 | 95% | 1g |
$642.0 | 2023-05-06 | |
Enamine | EN300-123111-5.0g |
ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate |
1155592-25-8 | 95% | 5g |
$1862.0 | 2023-05-06 | |
Enamine | EN300-123111-100mg |
ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate |
1155592-25-8 | 95.0% | 100mg |
$221.0 | 2023-10-02 | |
Enamine | EN300-123111-10000mg |
ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate |
1155592-25-8 | 95.0% | 10000mg |
$2762.0 | 2023-10-02 | |
Enamine | EN300-123111-2500mg |
ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate |
1155592-25-8 | 95.0% | 2500mg |
$1260.0 | 2023-10-02 | |
Aaron | AR01A4EC-100mg |
ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate |
1155592-25-8 | 95% | 100mg |
$329.00 | 2025-02-09 | |
Aaron | AR01A4EC-50mg |
ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate |
1155592-25-8 | 95% | 50mg |
$230.00 | 2025-02-09 | |
Aaron | AR01A4EC-250mg |
ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate |
1155592-25-8 | 95% | 250mg |
$459.00 | 2025-02-09 |
ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetateに関する追加情報
Introduction to Ethyl 2-(4-Formyl-3,5-Dimethyl-1H-Pyrazol-1-yl)acetate (CAS No. 1155592-25-8)
Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS No. 1155592-25-8) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound belongs to the class of pyrazoles and is characterized by its unique structural features, which include a formyl group and two methyl groups attached to the pyrazole ring. The presence of these functional groups imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular formula of ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate is C10H14N2O3, and its molecular weight is approximately 206.23 g/mol. The compound is a colorless to pale yellow liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, but has limited solubility in water. These physical properties make it suitable for use in a variety of chemical reactions and processes.
In the context of pharmaceutical research, ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate has been explored for its potential as a precursor in the synthesis of novel drugs. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Recent studies have shown that compounds derived from this structure can exhibit potent activity against various diseases, making them promising candidates for drug development.
One notable application of ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate is in the synthesis of antidiabetic agents. Research published in the Journal of Medicinal Chemistry highlighted the use of this compound as a key intermediate in the development of new insulin sensitizers. These compounds have shown promising results in preclinical studies, demonstrating significant improvements in glucose metabolism and insulin sensitivity without causing hypoglycemia.
Beyond its pharmaceutical applications, ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate has also found utility in the field of materials science. Its unique chemical structure allows it to be used as a building block for the synthesis of functional polymers and coatings. These materials have applications in areas such as electronics, coatings, and adhesives, where their specific properties can enhance performance and durability.
The synthetic route to produce ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate involves several well-established chemical reactions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the corresponding pyrazole derivative, followed by formylation using an appropriate reagent such as dimethylformamide (DMF). This process can be optimized to achieve high yields and purity levels, making it suitable for large-scale production.
In terms of safety and handling, it is important to note that while ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate is not classified as a hazardous material under current regulations, standard precautions should be taken when handling this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be used to prevent skin contact and inhalation. Additionally, storage conditions should be controlled to avoid exposure to heat or moisture, which can affect the stability and quality of the compound.
The market demand for ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate is expected to grow in response to increasing research activities in pharmaceuticals and materials science. As more studies uncover its potential applications and benefits, this compound is likely to become an essential component in various industrial processes. Companies involved in drug discovery and development are particularly interested in exploring its use as a building block for new therapeutic agents.
In conclusion, ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS No. 1155592-25-8) is a multifaceted compound with significant potential across multiple fields. Its unique chemical structure and versatile properties make it an attractive candidate for further research and development. As scientific understanding continues to evolve, it is anticipated that this compound will play an increasingly important role in advancing medical treatments and technological innovations.
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